molecular formula C23H18N2O2 B14988168 5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14988168
M. Wt: 354.4 g/mol
InChI Key: YEUUDMMHDBQIBS-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom The compound also features a carboxamide group and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with N,N-diphenylhydroxylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the target compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide
  • 5-(4-bromophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

Uniqueness

5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the oxazole ring can affect its electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N,N-diphenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H18N2O2/c1-17-12-14-18(15-13-17)22-16-21(24-27-22)23(26)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

YEUUDMMHDBQIBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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